Disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
CAS No.: 94199-75-4
Cat. No.: VC16993864
Molecular Formula: C8H19NNa2O6P2
Molecular Weight: 333.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94199-75-4 |
|---|---|
| Molecular Formula | C8H19NNa2O6P2 |
| Molecular Weight | 333.17 g/mol |
| IUPAC Name | disodium;[hexyl(phosphonatomethyl)amino]methylphosphonic acid |
| Standard InChI | InChI=1S/C8H21NO6P2.2Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
| Standard InChI Key | PQUYKULFIJUWQL-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure features a central hexylimino group (–N–(CH₂)₅CH₃) bridged by two methylene (–CH₂–) linkages to bisphosphonate moieties (–PO₃H₂). Each phosphonate group is bonded to a sodium counterion, yielding the disodium salt form. The IUPAC name, disodium dihydrogen ((hexylimino)bis(methylene))bisphosphonate, reflects this arrangement, with the hexyl chain imparting lipophilicity and the bisphosphonate groups enabling strong chelation of divalent cations like calcium .
Structural Analogues
Comparisons to related compounds, such as disodium hydroxyethylamino bismethylphosphonate (PubChem CID 80101), highlight shared bisphosphonate motifs but diverge in backbone substituents. The hexyl chain in the target compound enhances hydrophobic interactions compared to shorter alkyl or hydroxyethyl groups .
Synthesis and Manufacturing
Three-Component Condensation
A predominant synthetic route involves the reaction of hexylamine, triethyl orthoformate, and diethyl phosphite under acidic conditions (Scheme 1). This method, adapted from Suzuki and Maier’s protocols, generates the aminomethylenebisphosphonate core via in situ formation of an iminium intermediate . The reaction proceeds via:
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Formation of a Vilsmeier-Haack-like adduct between hexylamine and orthoformate.
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Nucleophilic attack by diethyl phosphite, resulting in bisphosphonylation.
Key Challenges:
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Byproducts like N-formylated derivatives necessitate rigorous purification .
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Scalability issues arise from exothermic side reactions, requiring controlled temperature and solvent selection (e.g., chlorobenzene or ionic liquids) .
Radical Transfer Reactions
Titanocene-mediated radical transfer, as described by Petrov et al., enables bisphosphonylation of nitriles. While less common, this method avoids acidic conditions, preserving acid-labile functional groups .
Isonitrile-Based Synthesis
Reaction of hexylisonitrile with dialkyl phosphites in the presence of HCl yields bisphosphonates via sequential phosphite additions to the isonitrile’s carbon center. This route, though efficient, faces limitations in stereochemical control .
Physicochemical Properties
Thermal Stability
Bisphosphonates generally exhibit decomposition temperatures above 200°C. The hexyl chain may lower thermal stability slightly compared to shorter-chain analogues, as observed in differential scanning calorimetry (DSC) studies of similar compounds .
Solubility and pH Behavior
| Property | Value/Description | Source Citation |
|---|---|---|
| Aqueous Solubility | 15–20 g/L (pH 7.4, 25°C) | |
| pKa₁ (Phosphonate) | ~2.1 | |
| pKa₂ (Phosphonate) | ~7.3 | |
| LogP | −1.2 (predicted) |
The compound’s solubility decreases sharply below pH 4 due to protonation of phosphonate groups, forming insoluble free acids .
Applications and Industrial Relevance
Water Treatment
As a chelating agent, the compound sequesters Ca²⁺ and Mg²⁺ in cooling systems, preventing scale formation. Its hexyl chain enhances adsorption onto metal surfaces, outperforming shorter-chain bisphosphonates in corrosion inhibition .
Polymer Additives
Incorporated into polyolefins at 0.1–0.5 wt%, it improves flame retardancy by promoting char formation. Thermogravimetric analysis (TGA) shows a 40% reduction in peak heat release rate for modified polyethylene .
Challenges and Future Directions
Synthesis Optimization
Microwave-assisted three-component condensation could reduce reaction times from 12 hours to <2 hours, as demonstrated for pamidronate derivatives . Catalyst screening (e.g., TiO₂ nanoparticles) may enhance yields beyond the current 60–70% .
Unresolved Questions
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Metabolic Fate: The hexyl chain’s impact on renal clearance remains unstudied.
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Ecotoxicity: Long-term environmental persistence in aquatic systems requires assessment.
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